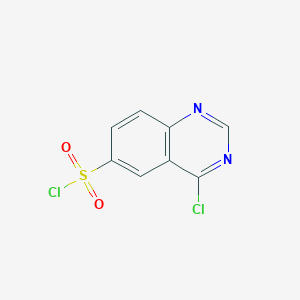

4-Chloroquinazoline-6-sulfonyl chloride

Description

Significance of the Quinazoline (B50416) Scaffold in Chemical Research

The quinazoline scaffold, a fused heterocyclic system consisting of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is recognized as a "privileged structure" in medicinal chemistry and materials science. nih.govnih.gov This designation stems from its ability to bind to a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Current time information in Los Angeles, CA, US.researchgate.net The structural rigidity and aromatic nature of the quinazoline core, combined with the potential for substitution at various positions, allow for the fine-tuning of steric, electronic, and physicochemical properties. This versatility enables the design of molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles. nih.gov

In chemical research, the quinazoline framework serves as a foundational building block for the synthesis of complex molecules and novel therapeutic agents. nih.govopenmedicinalchemistryjournal.com Its derivatives have been extensively investigated for a wide range of biological effects, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties. Current time information in Los Angeles, CA, US.researchgate.netchembk.com The established anticancer activity of this scaffold is particularly noteworthy, with several approved drugs, such as gefitinib (B1684475) and erlotinib, incorporating the 4-anilinoquinazoline (B1210976) moiety to target receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). nih.gov The ongoing exploration of the quinazoline scaffold continues to yield compounds with significant potential in drug discovery and development. researchgate.net

Overview of Quinazoline-based Heterocycles in Academic Contexts

In academic and industrial research, quinazoline-based heterocycles are a subject of intense study due to their diverse biological activities and synthetic accessibility. nih.gov The quinazoline nucleus is a key component in numerous natural products, pharmaceuticals, and agrochemicals. nih.gov The development of novel synthetic methodologies for preparing and functionalizing the quinazoline core is a major focus in organic chemistry. nih.govorganic-chemistry.org

Researchers have developed numerous synthetic routes, including metal-catalyzed reactions, microwave-assisted synthesis, and multi-component reactions, to create libraries of quinazoline derivatives for biological screening. openmedicinalchemistryjournal.comnih.govresearchgate.net These studies often explore the structure-activity relationships (SAR) of different substitution patterns on the quinazoline ring. For example, the substitution at the C4 position is a common strategy to modulate biological activity. The 4-chloroquinazoline (B184009) intermediate is a particularly reactive and versatile precursor, readily undergoing nucleophilic substitution with amines, hydrazines, and other nucleophiles to generate a wide range of derivatives. nih.govresearchgate.netchem-soc.si This reactivity has been widely exploited to synthesize potent kinase inhibitors and other biologically active molecules. nih.govresearchgate.net The continued academic interest in quinazoline chemistry fuels the discovery of new compounds with potential therapeutic applications. nih.gov

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, verifiable information regarding the chemical compound “4-Chloroquinazoline-6-sulfonyl chloride.” While extensive data exists for the broader class of quinazolines and for closely related analogs such as 2-chloroquinazoline-6-sulfonyl chloride and various 4-chloroquinazoline derivatives, detailed research findings—including synthesis, properties, and reactions—for the specific target compound are not available in the public domain.

Therefore, it is not possible to generate a thorough and scientifically accurate article that focuses solely on “this compound” without resorting to speculation or improper extrapolation from other compounds, which would violate the required standards of accuracy.

Structure

3D Structure

Properties

IUPAC Name |

4-chloroquinazoline-6-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O2S/c9-8-6-3-5(15(10,13)14)1-2-7(6)11-4-12-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOZOIWJRXJENU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=NC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Quinazoline Core

Classical and Conventional Cyclocondensation Reactions

Classical methods for quinazoline (B50416) synthesis have been established for over a century and often involve the cyclocondensation of readily available starting materials. mdpi.com One of the earliest methods, described by Gabriel in 1903, involves the oxidation of a 3,4-dihydroquinazoline. mdpi.com Another foundational approach, reported by Riedel in 1905, synthesizes quinazolines from o-nitrobenzaldehyde and formamide in the presence of zinc. mdpi.com

These conventional methods typically rely on the condensation of anthranilic acid derivatives with various carbonyl compounds, carboxylic acids, or orthoesters, followed by cyclization. mdpi.com While fundamental, these reactions can require harsh conditions, such as high temperatures or the use of strong oxidants, and may result in longer reaction times and lower yields compared to more modern techniques. mdpi.comnih.gov Aza-Wittig reactions have also been employed, offering a pathway to N-heterocycles under mild conditions through a cascade reaction sequence. nih.gov

Microwave-Assisted Synthesis Strategies

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a more sustainable, efficient, and economical alternative to conventional heating. frontiersin.org This technology can dramatically reduce reaction times and improve yields in the synthesis of quinazolines and their derivatives. frontiersin.orgresearchgate.net

Microwave-assisted protocols have been successfully applied to various quinazoline syntheses, including the direct condensation of N-arylamidines with aldehydes without the need for a Lewis acid catalyst. frontiersin.org This methodology is versatile, allowing for the synthesis of 2-sec-amino substituted quinazolines and benzo[g]quinazolines by using guanidines or N-naphthalen-1-yl-benzamidine as starting materials. frontiersin.org Another strategy involves the reaction of 2-(aminoaryl)alkanone O-phenyl oximes with aldehydes, where microwave heating in the presence of a catalyst like emimPF6 and a co-catalyst such as ZnCl2 leads to good to excellent yields of quinazolines. frontiersin.org The use of microwave irradiation often leads to cleaner reactions and simpler work-up procedures, aligning with the principles of green chemistry. sci-hub.catnih.gov

| Reactants | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| N-arylamidine and Aldehydes | Microwave irradiation, no catalyst | 2-Substituted Quinazolines | Good | frontiersin.org |

| 2-(Aminoaryl)alkanone O-phenyl oxime and Aldehydes | MWI, emimPF6, ZnCl2, Toluene | Quinazolines | 71-91% | frontiersin.org |

| 2-Halobenzoic acids and Amidines | MWI, Iron catalyst, Water or DMF | Quinazolinones | Moderate to High | sci-hub.catrsc.org |

| 2-Aminobenzamides and Succinic anhydride | MWI, Pinane (solvent) | 4-Oxo-3,4-dihydroquinazolin-2-yl propanoic acids | High | nih.gov |

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinazolines, by enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. mdpi.commdpi.com These methods often proceed under milder conditions and tolerate a wider range of functional groups compared to classical approaches.

Palladium catalysts are powerful tools for constructing the quinazoline skeleton. mdpi.com Palladium-catalyzed reactions, such as the Suzuki cross-coupling, are used to synthesize complex quinazoline derivatives. For instance, bromo-substituted quinazolines can be coupled with boronic acid pinacol esters in the presence of a palladium catalyst like Pd(dppf)Cl2 to yield highly conjugated systems. proquest.com

Another elegant strategy involves a one-pot cascade reaction starting from o-nitrobenzamides and alcohols. nih.gov In this process, a palladium catalyst facilitates alcohol oxidation, nitro group reduction, condensation, and dehydrogenation without the need for external reducing or oxidizing agents. nih.gov Palladium-catalyzed carbonylative transformations of organohalides also provide a route to quinazolin-4(3H)-one cores, utilizing carbon monoxide as an inexpensive carbon source. mdpi.com These multicomponent reactions exemplify the efficiency of palladium catalysis in rapidly building molecular complexity from simple precursors. mdpi.commdpi.com

The use of iron, an earth-abundant and less toxic metal, offers a cost-effective and environmentally benign alternative for quinazoline synthesis. nih.gov Iron-catalyzed cascade reactions have been developed for the synthesis of various quinazoline derivatives. For example, a domino protocol using an Fe/Cu relay system can produce 2-phenylquinazolin-4-amines from ortho-halogenated benzonitriles, aldehydes, and sodium azide. nih.gov

Iron(II) chloride (FeCl2) has been shown to catalyze the synthesis of quinazolines from 2-alkylamino N-H ketimines through an sp3 C-H oxidation and intramolecular C-N bond formation, using tert-butyl hydroperoxide (TBHP) as the oxidant. mdpi.com This method provides access to C-2 substituted quinazolines in good to excellent yields. mdpi.com Furthermore, microwave-assisted iron-catalyzed cyclization of 2-halobenzoic acids with amidines in water represents a green and rapid method for preparing quinazolinone derivatives. sci-hub.catrsc.org

| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| o-Halogenated benzonitriles, Aldehydes, Sodium azide | Fe/Cu relay system | 2-Phenylquinazolin-4-amines | Not specified | nih.gov |

| 2-Alkylamino N-H ketimines | FeCl2, TBHP | C-2 Alkylated/Arylated Quinazolines | Good to Excellent | mdpi.com |

| Methyl N-cyano-2-nitrobenzimidates | Fe/HCl system | 2,4-Diaminoquinazolines | Not specified | nih.gov |

Nickel and manganese, both earth-abundant metals, are increasingly used as catalysts for sustainable chemical synthesis. mdpi.com Nickel catalysts containing tetraaza macrocyclic ligands have been developed for the acceptorless dehydrogenative coupling of 2-aminobenzylamines with alcohols, providing an environmentally benign route to quinazolines. acs.org This method avoids the use of stoichiometric oxidants and demonstrates high atom efficiency. acs.org Nickel catalysis has also been applied to the synthesis of quinazolinediones from isatoic anhydrides and isocyanates. acs.org

Manganese catalysts have been employed in various oxidative cyclization reactions to form the quinazoline core. mdpi.com For instance, α-MnO2 can catalyze the synthesis of quinazolines from 2-amino-benzylamines and alcohols in the presence of TBHP as an oxidant. mdpi.com More sophisticated manganese(I) pincer complexes have been used for the acceptorless dehydrogenative coupling of 2-aminobenzyl alcohols with nitriles or primary amides, offering a sustainable pathway to 2-substituted quinazolines. nih.govnih.govresearchgate.net

Cobalt catalysis has emerged as a powerful strategy for C-H activation and functionalization, providing novel and efficient routes to heterocyclic compounds. mdpi.comorganic-chemistry.org Cobalt-catalyzed C-H activation enables the synthesis of quinazolines via annulation between arenes and coupling partners that act as nitrile synthons. acs.org

In one approach, a Cp*Co(III) complex catalyzes the [4 + 2] cycloaddition of imines with dioxazolones. mdpi.com The reaction proceeds through a tandem direct C-H amidation followed by intramolecular cyclization. mdpi.com This methodology has been extended to the C-H activation of N-sulfinylimines and benzimidates, which react with dioxazolones to provide two different classes of quinazolines. organic-chemistry.orgacs.orgresearchgate.net These cobalt-catalyzed methods are advantageous due to the low cost and low toxicity of cobalt compared to precious metals like rhodium and iridium. organic-chemistry.org More recently, a ligand-free cobalt-catalyzed dehydrogenative annulation of 2-aminoaryl alcohols with nitriles has been reported to proceed under mild conditions. mdpi.com

Non-Metal-Catalyzed and Metal-Free Methods

The development of synthetic routes that avoid transition metals is a significant goal in modern organic chemistry, aiming to reduce cost, toxicity, and environmental impact. mdpi.com For the quinazoline skeleton, several effective non-metal-catalyzed and metal-free strategies have emerged. mdpi.comnih.gov These methods often rely on the inherent reactivity of readily available starting materials like ortho-functionalized anilines (e.g., 2-aminobenzylamines and 2-aminobenzoketones) or N-arylamidines. mdpi.com

Iodine-Mediated sp3 C-H Amination

Molecular iodine has proven to be a versatile and powerful catalyst in the synthesis of quinazolines, operating under transition-metal-free conditions. nih.govacs.org This approach often involves the amination of a benzylic sp3 C-H bond. For instance, iodine can catalyze the reaction between 2-aminobenzaldehydes or 2-aminobenzophenones and benzylamines to yield quinazolines in good to excellent yields. nih.govorganic-chemistry.org A key advantage of this method is the use of oxygen as the terminal oxidant, which, combined with additive- and solvent-free conditions, presents an economical and environmentally friendly process. organic-chemistry.org

Another significant application is the iodine-mediated intramolecular sp3 C–H amination of 2-aminobenzamide precursors to produce fused polycyclic quinazolinone skeletons. acs.orgacs.org This reaction demonstrates a broad substrate scope and can be performed on a gram scale, providing efficient access to complex molecules from accessible starting materials. acs.orgacs.org The process is believed to proceed through a domino ring annulation involving an aerobic, iodine-catalyzed oxidative C(sp3)-H amination and C-N cleavage. organic-chemistry.org

Table 1: Examples of Iodine-Catalyzed Quinazoline Synthesis

| Starting Materials | Catalyst/Reagents | Product Type | Key Features |

|---|---|---|---|

| 2-Aminobenzaldehydes/ketones + Benzylamines | I₂, O₂ | Quinazolines | Transition-metal-free, solvent-free, uses O₂ as oxidant. nih.govorganic-chemistry.org |

| 2-Aminobenzamide Precursors | I₂ | Fused Quinazolinones | Intramolecular sp3 C-H amination, broad scope. acs.orgacs.org |

Radical-Promoted Deaminative Coupling

Radical-based methodologies offer unique pathways for constructing the quinazoline ring. A notable example is the microwave-promoted reaction of O-phenyl oximes with various aldehydes in the presence of ZnCl₂, which proceeds via a free-radical mechanism to afford functionalized quinazolines. organic-chemistry.org This method is valued for its speed and convenience. organic-chemistry.org

More recently, deaminative coupling reactions have been developed that avoid the use of reactive reagents and the formation of toxic byproducts. nih.govmarquette.edu For example, the reaction of 2-aminobenzamides with amines can produce quinazolinone products through a deaminative coupling process. organic-chemistry.orgmarquette.edu A protocol utilizing a zinc compound has been shown to facilitate the efficient coupling of o-amino amides or esters with nitriles to give diverse quinazolinone scaffolds. rsc.orgrsc.org Mechanistic studies indicate that this reaction proceeds via an aminyl radical pathway. rsc.org

Base-Catalyzed Rearrangements and Cyclizations

Base-catalyzed and base-promoted reactions are fundamental in heterocyclic synthesis. For quinazolinones, a transition-metal-free synthesis has been developed involving the SNAr reaction of ortho-fluorobenzamides with amides, promoted by a base like cesium carbonate (Cs₂CO₃), followed by cyclization. acs.org This one-pot protocol is efficient for creating both 2-substituted and 2,3-disubstituted quinazolinone rings. acs.org

Another approach utilizes a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to catalyze the oxidative cyclization of 2-fluorobenzaldehyde and 2-aminopyridines. nih.govfrontiersin.org Furthermore, base-promoted protocols using potassium carbonate (K₂CO₃) in polyethylene glycol (PEG-200) as a green reaction medium enable the cyclocondensation of 2-aminobenzamides with benzoyl chlorides to yield quinazolinones under mild conditions. rsc.org These methods highlight the versatility of bases in promoting the necessary bond formations for the quinazoline core. rsc.orgmdpi.com

Green Chemistry Approaches in Quinazoline Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of important heterocyclic scaffolds like quinazolines to enhance sustainability. dntb.gov.uabohrium.com These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. bohrium.com

Key green strategies in quinazoline synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation accelerates reactions, often leading to higher yields in shorter timeframes and reducing energy consumption. bohrium.comtandfonline.com It has been successfully applied to the one-pot synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, amines, and an orthoester. tandfonline.comresearchgate.net

Use of Deep Eutectic Solvents (DES): DES are considered green alternatives to conventional volatile organic solvents. tandfonline.com A two-step synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones has been demonstrated using a choline (B1196258) chloride:urea deep eutectic solvent. tandfonline.comresearchgate.net

Catalyst- and Metal-Free Conditions: As discussed previously, avoiding heavy metal catalysts is a cornerstone of green chemistry. bohrium.com Methods like the electrochemical synthesis of quinazolinones from alkenes and 2-aminobenzamides exemplify this principle. bohrium.com

Organocatalysis: The use of small organic molecules as catalysts, such as 4,6-dihydoxysalicylic acid for the oxidative condensation of o-aminobenzylamines, provides a metal-free and environmentally benign route to quinazolines. mdpi.comfrontiersin.org

These green methodologies not only make the synthesis of quinazoline derivatives more sustainable but also often offer advantages in terms of operational simplicity and atom economy. dntb.gov.uatandfonline.com

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| 4-Chloroquinazoline-6-sulfonyl chloride |

| 2-Aminobenzaldehyde |

| 2-Aminobenzophenone |

| Benzylamine |

| 2-Aminobenzamide |

| O-phenyl oxime |

| Aldehyde |

| ortho-Fluorobenzamide |

| Amide |

| 2-Fluorobenzaldehyde |

| 2-Aminopyridine |

| 2-Aminobenzamide |

| Benzoyl chloride |

| Anthranilic acid |

| Orthoester |

| Choline chloride |

| Urea |

| o-Aminobenzylamine |

Synthesis of Sulfonyl Chlorides and Their Integration into Heterocyclic Systems

General Synthetic Routes to Aryl Sulfonyl Chlorides

The preparation of aryl sulfonyl chlorides can be broadly categorized into two main approaches: the functionalization of existing sulfur-containing aromatic compounds or the direct introduction of the chlorosulfonyl group onto an aromatic ring. durham.ac.ukorgsyn.org The latter includes electrophilic aromatic substitution using chlorosulfonic acid and the transformation of diazonium salts derived from anilines. durham.ac.uk

A powerful and regioselective method for synthesizing aryl sulfonyl chlorides is the chlorosulfonylation of diazonium salts, a process based on the Sandmeyer reaction. durham.ac.uk First reported by Meerwein, this reaction involves the diazotization of an aromatic amine (aniline derivative) followed by a reaction with sulfur dioxide in the presence of a copper catalyst. durham.ac.ukacs.org This method is highly valued due to the wide availability and low cost of aniline (B41778) starting materials, and it provides excellent regiocontrol, as the position of the sulfonyl chloride group is determined by the amino group's location on the precursor. durham.ac.uk

The classical procedure involves forming the diazonium salt from the corresponding aniline using sodium nitrite (B80452) in an acidic medium, such as a mixture of concentrated hydrochloric acid and acetic acid. durham.ac.ukorgsyn.org This diazonium salt solution is then added to a saturated solution of sulfur dioxide in acetic acid containing a copper(II) chloride catalyst. durham.ac.uk It is believed that CuCl2 is reduced in situ by SO2 to CuCl, which is the active catalytic species. durham.ac.uk An alternative procedure uses cuprous chloride (CuCl) directly. orgsyn.org

Modern variations of this method have been developed to improve safety, scalability, and environmental friendliness. One such improvement involves using thionyl chloride as a source for sulfur dioxide and conducting the reaction in aqueous acidic conditions. acs.orgresearchgate.net This approach allows the product, typically an electron-deficient or electron-neutral aryl sulfonyl chloride, to precipitate directly from the reaction mixture in high yield and purity. acs.orgresearchgate.net Another innovation is the use of stable SO2 surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), which avoids the handling of gaseous sulfur dioxide. acs.org Continuous flow reactors have also been employed to enable safer and more scalable production under mild conditions without added acid. rsc.org

Recent advancements include the development of photocatalytic methods. Visible-light photoredox catalysis can efficiently synthesize arenesulfonyl chlorides from anilines at room temperature with low catalyst loading. nih.gov These protocols often involve the in situ preparation of both the arenediazonium salt and the reactive gases SO2 and HCl from aqueous thionyl chloride. nih.gov Another approach uses a heterogeneous potassium poly(heptazine imide) photocatalyst to mediate the reaction between arenediazonium salts and in situ generated SO2 and HCl under mild, visible-light irradiation. nih.gov

Table 1: Examples of Aryl Sulfonyl Chloride Synthesis via Diazotization

| Starting Aniline | Reagents & Conditions | Product | Yield (%) | Reference |

| m-Trifluoromethylaniline | 1) NaNO₂, HCl, H₂O, -10°C to -5°C; 2) SO₂, CuCl, Acetic Acid | m-Trifluoromethylbenzenesulfonyl chloride | 72 | orgsyn.org |

| p-Nitroaniline | 1) NaNO₂, HCl, H₂O, -10°C to -5°C; 2) SO₂, CuCl, Acetic Acid | p-Nitrobenzenesulfonyl chloride | 68 | orgsyn.org |

| p-Chloroaniline | 1) NaNO₂, HCl, H₂O, -10°C to -5°C; 2) SO₂, CuCl, Acetic Acid | p-Chlorobenzenesulfonyl chloride | 90 | orgsyn.org |

| Various Anilines | tert-butyl nitrite, DABSO, CuCl₂, HCl, MeCN, rt | Corresponding Aryl Sulfonyl Chlorides | 80 (for a heterocyclic example on a 20g scale) | acs.org |

| Various Anilines | in situ diazonium salt, aq. SOCl₂, Ru(bpy)₃(PF₆)₂, MeCN/H₂O, rt, visible light | Corresponding Aryl Sulfonyl Chlorides | Not specified | nih.gov |

Catalytic oxidation offers an alternative pathway to aryl sulfonyl chlorides, starting from sulfur compounds in a lower oxidation state, such as thiols, disulfides, or sulfinic acids. These methods often provide milder reaction conditions and can be more environmentally benign.

The direct oxidative chlorination of thiols is a common strategy. A highly reactive and efficient reagent system for this transformation is a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.orgresearchgate.netnih.gov This method allows for the rapid conversion of aromatic, heterocyclic, and aliphatic thiols into their corresponding sulfonyl chlorides in excellent yields and high purity, often at room temperature. organic-chemistry.org Other effective systems for the oxidative chlorination of thiols and disulfides include hydrogen peroxide with zirconium tetrachloride, a mixture of a nitrate (B79036) salt and chlorotrimethylsilane, and N-chlorosuccinimide (NCS) with dilute hydrochloric acid. organic-chemistry.org The NCS-based method can also be adapted for a one-pot synthesis of sulfonamides and sulfonyl azides. organic-chemistry.org

An environmentally friendly approach utilizes oxygen as the terminal oxidant in a metal-free system. rsc.org Thiols can be converted to sulfonyl chlorides in the presence of ammonium (B1175870) nitrate and aqueous HCl, where nitrogen oxides generated in situ act as redox catalysts. rsc.org Photocatalysis has also emerged as a green strategy. Using potassium poly(heptazine imide), a carbon nitride photocatalyst, various thio-derivatives like thiols and thioacetates can be converted to sulfonyl chlorides under visible light irradiation. nih.gov This method is notable for its chromoselectivity, where different products can be obtained from the same starting material simply by varying the wavelength of the excitation light. nih.gov

The oxidation of sulfinic acids to sulfonyl chlorides is another viable route, although less common than thiol oxidation. nih.gov Palladium complexes have been shown to catalyze the hydrosulfination of olefins with SO₂ to produce sulfinic acids, which can subsequently be converted to other derivatives. capes.gov.br

Table 2: Selected Catalytic Oxidation Methods for Sulfonyl Chloride Synthesis

| Substrate | Reagents & Conditions | Product | Yield (%) | Reference |

| Thiophenol | H₂O₂ (3 equiv), SOCl₂ (1 equiv), CH₂Cl₂, rt, 1 min | Benzenesulfonyl chloride | 97 | organic-chemistry.org |

| Thiophenol | NH₄NO₃, aq. HCl, O₂ (1 atm), 60°C, 24h | Benzenesulfonyl chloride | 93 | rsc.org |

| Thiophenol | K-PHI photocatalyst, CCl₄, MeCN, white light, 24h | Benzenesulfonyl chloride | 90 | nih.gov |

| Thiophenols/Disulfides | Nitrate salt, TMSCl, CH₂Cl₂, rt | Corresponding Sulfonyl Chlorides | Excellent | organic-chemistry.org |

| Thiol Derivatives | NCS, dilute HCl | Corresponding Sulfonyl Chlorides | Good | organic-chemistry.org |

Strategic Approaches for Introducing Sulfonyl Chloride Moieties onto Quinazoline (B50416) Rings

The introduction of a sulfonyl chloride group onto a pre-formed quinazoline ring is a key step in synthesizing compounds like 4-chloroquinazoline-6-sulfonyl chloride. The primary method for this transformation is electrophilic aromatic substitution, specifically chlorosulfonation.

Direct chlorosulfonation of aromatic and heteroaromatic compounds is typically achieved using chlorosulfonic acid (ClSO₃H). tandfonline.comtandfonline.com The reactivity and regioselectivity of this reaction are governed by the electronic properties of the heterocyclic ring and any existing substituents. For quinazolines, which are heteroaromatic systems, the reaction conditions must be carefully controlled. The protonated form of a heterocycle is significantly less reactive towards electrophilic substitution than the unprotonated form. tandfonline.com

A plausible and documented synthetic route to a 6-chlorosulfonyl quinazoline derivative starts with a quinazoline-2,4-dione. This precursor can be subjected to chlorosulfonation with chlorosulfonic acid to introduce the -SO₂Cl group at the 6-position of the quinazoline ring system, yielding 6-chlorosulfonylquinazoline-2,4-dione. osi.lv

To arrive at the target compound, this compound, further transformations are necessary. The quinazolinone structure must be converted to the 4-chloroquinazoline (B184009). The chlorination of the 4-oxo group is a standard procedure in quinazoline chemistry and is commonly accomplished by refluxing the quinazolin-4(3H)-one intermediate with reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). researchgate.netresearchgate.net For instance, 4-hydroxyquinazoline (B93491) can be converted to 4-chloroquinazoline by refluxing with POCl₃. researchgate.net Similarly, substituted quinazolin-4(3H)-ones are chlorinated to their 4-chloro counterparts using SOCl₂ or a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride derivatives like trichloroacetonitrile (B146778) (Cl₃CCN). researchgate.netnih.gov

Therefore, a logical synthetic sequence for this compound would involve:

Synthesis of a suitable quinazolinone precursor, such as quinazolin-4(3H)-one or quinazoline-2,4-dione. researchgate.netnih.gov

Electrophilic chlorosulfonation at the 6-position using chlorosulfonic acid. osi.lv

Chlorination of the 4-oxo position (and potentially the 2-oxo position if starting from the dione) using a chlorinating agent like POCl₃ or SOCl₂ to yield the final product. researchgate.netresearchgate.net

Table 3: Plausible Synthetic Steps for this compound

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Reference |

| 1 | Anthranilic Acid derivative | Formamidine acetate (B1210297), Formamide, 160°C | Quinazolin-4(3H)-one | researchgate.net |

| 2 | Quinazoline-2,4-dione | Chlorosulfonic acid | 6-Chlorosulfonylquinazoline-2,4-dione | osi.lv |

| 3 | Quinazolin-4(3H)-one derivative | SOCl₂ or POCl₃, reflux | 4-Chloroquinazoline derivative | researchgate.netresearchgate.net |

Synthesis of 4 Chloroquinazoline 6 Sulfonyl Chloride

Precursor Synthesis and Functionalization Strategies

The synthesis of the target molecule is strategically divided into three main stages: the formation of the fundamental quinazolin-4(3H)-one scaffold, the introduction of a chloro group at the 4-position, and the installation of a sulfonyl chloride group at the 6-position.

The foundational step in the synthesis of 4-chloroquinazoline-6-sulfonyl chloride is the preparation of a quinazolin-4(3H)-one ring system. chemicalbook.com A common and versatile method for this is the condensation of anthranilic acid or its derivatives with a suitable one-carbon source. nih.gov

One of the most straightforward methods involves the reaction of anthranilic acid with formamide. researchgate.net This reaction can be carried out under conventional heating or, for improved efficiency, using microwave irradiation, which can significantly reduce reaction times and improve yields. researchgate.net Another approach utilizes the reaction of anthranilic acid with isothiocyanates to form 2-mercapto-3-substituted quinazolin-4-ones, which can then be further modified. researchgate.net

Alternatively, 2-methyl-substituted quinazolin-4(3H)-ones can be synthesized from anthranilic acid and acetic anhydride, which first forms a benzoxazinone (B8607429) intermediate. This intermediate is then reacted with ammonia (B1221849) or an amine to yield the desired quinazolinone. researchgate.net The use of deep eutectic solvents like choline (B1196258) chloride:urea has also been explored as a green chemistry approach for this transformation. The table below summarizes various methods for the synthesis of quinazolin-4(3H)-ones.

| Starting Material | Reagent(s) | Conditions | Product | Yield (%) | Reference(s) |

| Anthranilic acid | Formamide | 150-160 °C, 8h | Quinazolin-4(3H)-one | 61 | researchgate.net |

| Anthranilic acid | Formamide | Microwave | Quinazolin-4(3H)-one | 87 | researchgate.net |

| Anthranilic acid | Butyryl chloride, then Acetic anhydride | Reflux | 2-Propyl-4H-3,1-benzoxazin-4-one | - | researchgate.net |

| Anthranilic acid | Phenyl isothiocyanate, TEA | Ethanol (B145695), RT | 2-Mercapto-3-phenylquinazolin-4(3H)-one | 38-97 | researchgate.net |

| Anthranilic acid | Acetic anhydride, then Ammonia | Microwave, solid support | 2-Methylquinazolin-4(3H)-one | 80 | researchgate.net |

| Anthranilic acid | Trimethyl orthoformate, Amine | Microwave, 120 °C, 30 min | 3-Substituted-quinazolin-4(3H)-ones | - | researchgate.net |

This table presents a selection of reported methods and yields may vary based on specific substrates and reaction scales.

The conversion of the 4-oxo group of the quinazolin-4(3H)-one to a chloro group is a crucial step in the synthesis of the target compound. This transformation is typically achieved using standard chlorinating agents. nih.govnih.govmdpi.com

The most commonly employed reagents for this purpose are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). nih.govmdpi.com The reaction with POCl₃ often occurs in two distinct stages that can be controlled by temperature. An initial phosphorylation occurs at lower temperatures, followed by the conversion to the chloroquinazoline upon heating to 70-90 °C. nih.gov The use of a catalytic amount of dimethylformamide (DMF) can facilitate the chlorination when using thionyl chloride. mdpi.com Other reagent systems, such as triphenylphosphine (B44618) in combination with trichloroisocyanuric acid, have also been reported to be effective for this chlorination, affording high yields of the 4-chloroquinazoline (B184009). mdpi.com

The table below outlines common conditions for the chlorination of the quinazolin-4(3H)-one ring.

| Starting Material | Chlorinating Agent | Solvent/Conditions | Product | Yield (%) | Reference(s) |

| Quinazolin-4(3H)-one | POCl₃ | Reflux | 4-Chloroquinazoline | - | nih.gov |

| Quinazolin-4(3H)-one | SOCl₂ | Reflux | 4-Chloroquinazoline | - | nih.gov |

| 6,7-Dimethoxy-3,4-dihydro-quinazolin-4-one | Thionyl chloride, DMF (cat.) | Reflux, 6h | 4-Chloro-6,7-dimethoxyquinazoline | 98 | chemicalbook.com |

| Quinazolin-4(3H)-one | Triphenylphosphine, Trichloroisocyanuric acid | - | 4-Chloroquinazoline | 89 | mdpi.com |

Yields are highly dependent on the specific substrate and reaction conditions.

The introduction of the sulfonyl chloride group at the 6-position of the quinazoline (B50416) ring is a key functionalization step. A direct and effective method for this is the chlorosulfonation of a quinazoline precursor.

Research by Kuryazov et al. has demonstrated that treating quinazoline-2,4-dione with chlorosulfonic acid leads to the formation of 6-chlorosulfonylquinazoline-2,4-dione. osi.lv This reaction proceeds via electrophilic substitution on the benzene (B151609) ring of the quinazoline system. The same research group also reported the synthesis of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione from 6-bromoquinazoline-2,4(1H,3H)-dione and chlorosulfonic acid, indicating that this method is applicable to substituted quinazolinediones. researchgate.net

Following this precedent, it is proposed that quinazolin-4(3H)-one can be similarly chlorosulfonated at the 6-position using chlorosulfonic acid. The resulting quinazolin-4(3H)-one-6-sulfonic acid or its corresponding sulfonyl chloride can then be carried forward to the final chlorination step at the 4-position.

Alternatively, starting with quinazoline-2,4-dione, one could first perform the chlorosulfonation to obtain 6-chlorosulfonylquinazoline-2,4-dione, followed by a selective chlorination of the 4-oxo group. However, the selective chlorination of the 4-position in the presence of a 2-oxo group and a 6-sulfonyl chloride group requires careful control of reaction conditions. A patent describing the preparation of 2,4-dichloroquinazoline (B46505) from quinazoline-2,4-dione using a chlorinating agent like phosphorus oxychloride suggests that both carbonyls can be chlorinated. google.com

Optimization of Reaction Conditions and Yields

For the initial synthesis of quinazolin-4(3H)-ones, microwave-assisted methods have been shown to offer significant advantages in terms of reaction time and yield compared to conventional heating. researchgate.netresearchgate.net The choice of solvent can also play a crucial role, with some reactions proceeding efficiently under solvent-free conditions. nih.gov

In the chlorination of the 4-position, controlling the temperature is key, especially when using POCl₃, to separate the initial phosphorylation from the final chlorination step, which can help in minimizing side reactions. nih.gov The addition of a catalytic amount of DMF when using SOCl₂ is a common practice to accelerate the reaction. chemicalbook.commdpi.com

The chlorosulfonation step with chlorosulfonic acid is typically carried out by carefully controlling the stoichiometry of the reagents and the reaction temperature to avoid over-sulfonation or decomposition of the starting material.

The final chlorination of the 4-oxo group in a molecule that already contains a sulfonyl chloride group at the 6-position would require optimization to ensure the stability of the sulfonyl chloride moiety under the chlorinating conditions. The use of milder chlorinating agents or carefully controlled reaction times and temperatures would be essential.

The following table provides a hypothetical set of optimized conditions for the multi-step synthesis, based on analogous reactions reported in the literature.

| Step | Reactant | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | Anthranilic Acid | Formamide | Microwave | 150 | 0.5 | 85-90 |

| 2 | Quinazolin-4(3H)-one | Chlorosulfonic Acid | Neat | 25-50 | 2-4 | 70-80 |

| 3 | Quinazolin-4(3H)-one-6-sulfonyl chloride | POCl₃ | Reflux | 80-100 | 4-6 | 75-85 |

These are proposed conditions and yields based on related literature and would require experimental verification and optimization.

Reactivity and Chemical Transformations of 4 Chloroquinazoline 6 Sulfonyl Chloride

Nucleophilic Aromatic Substitution at the 4-Position

The substitution of the chlorine atom at the 4-position of the quinazoline (B50416) scaffold is a well-documented and efficient process, proceeding via a nucleophilic aromatic substitution (SNAr) mechanism. mdpi.com This reaction is particularly facile due to the electron-deficient character of the quinazoline ring system, which stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed upon nucleophilic attack. mdpi.comresearchgate.net This inherent reactivity allows for the introduction of a wide array of substituents, primarily through nitrogen and carbon nucleophiles.

The reaction of 4-chloroquinazolines with primary and secondary amines is one of the most common methods for synthesizing 4-aminoquinazoline derivatives. nih.gov This transformation is typically high-yielding and can be accomplished under various conditions, from conventional heating in solvents like isopropanol (B130326) to microwave irradiation for accelerated reaction times. nih.govresearchgate.net The choice of amine, whether it is a primary aliphatic, secondary aliphatic, or an aniline (B41778) derivative, dictates the final product. nih.govresearchgate.net Electron-rich amines generally react more readily, sometimes under milder conditions, whereas electron-poor amines might require more forcing conditions to achieve good yields. nih.gov

The general scheme involves the direct displacement of the chloride ion by the amine nucleophile. The use of a base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often employed to neutralize the hydrochloric acid generated during the reaction. mdpi.comresearchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution with Amines on 4-Chloroquinazoline (B184009) Analogs This table presents reactions on various 4-chloroquinazoline substrates to illustrate the general reactivity expected for 4-Chloroquinazoline-6-sulfonyl chloride.

| Nucleophile | Substrate | Conditions | Product Class | Reference |

|---|---|---|---|---|

| Substituted Anilines | 4-Chloro-6-halo-2-phenylquinazolines | Microwave, THF/H₂O | 4-Anilinoquinazolines | nih.gov |

| Benzylamines | Substituted 4-Chloroquinazolines | Isopropanol, TEA, Reflux | 4-(Benzylamino)quinazolines | researchgate.net |

| Pyrrolidine | 4-Chloroquinazoline | KF, 100°C | 4-(Pyrrolidin-1-yl)quinazoline | researchgate.net |

Hydrazine (B178648) and its derivatives are potent nucleophiles that react with the 4-chloro position of the quinazoline ring to furnish 4-hydrazinylquinazolines. These products are valuable intermediates for the synthesis of fused heterocyclic systems, such as triazoloquinazolines. nih.gov The reaction typically proceeds by heating the 4-chloroquinazoline with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695). mdpi.com The resulting 4-hydrazinyl moiety is itself reactive and can undergo further condensation and cyclization reactions. nih.gov For instance, treatment of 2-aryl-4-chloroquinazolines with hydrazine in ethanol yields the corresponding 2-arylquinazolin-4-hydrazines in excellent yields. mdpi.com

Beyond simple amines and hydrazines, other nitrogen nucleophiles can be employed to functionalize the 4-position. For example, 1,2,4-triazole (B32235) can displace the chloride under basic, neutral, or acidic conditions to form 4-(1H-1,2,4-triazol-1-yl)quinolines, with the reaction conditions being chosen based on other substituents on the quinoline (B57606) ring. researchgate.net Azide ions (from sodium azide) can also be introduced, yielding 4-azidoquinazolines, which are versatile precursors for other nitrogen-containing heterocycles. mdpi.com

While less common, carbon nucleophiles can also participate in SNAr reactions at the 4-position, particularly when the nucleophile is a stabilized carbanion. These reactions provide a pathway for creating carbon-carbon bonds at this position.

Reactions Involving the Sulfonyl Chloride Group at the 6-Position

The sulfonyl chloride group (-SO₂Cl) is a powerful electrophile and a key functional group for forming sulfonamides and sulfonate esters. Its reactions are central to the utility of this compound as a scaffold in medicinal chemistry and materials science.

The most prevalent reaction of sulfonyl chlorides is their condensation with primary or secondary amines to form sulfonamides. rsc.org This reaction is robust and widely applicable, typically carried out in the presence of a base like pyridine (B92270) or triethylamine to scavenge the HCl byproduct. cbijournal.com The nucleophilicity of the amine plays a role, with primary amines generally reacting faster than secondary amines. rsc.org This transformation can be used to link the quinazoline core to a vast array of amine-containing molecules, including amino acid esters and other bioactive fragments. rsc.orgcbijournal.com For example, various aryl and alkyl sulfonyl chlorides react with 2-chloro-6,7-dimethoxyquinazolin-4-amine using sodium hydride as a base to yield the corresponding sulfonamides in high yields. cbijournal.com

Table 2: General Formation of Sulfonamides from Sulfonyl Chlorides This table illustrates the general reaction for which the 6-sulfonyl chloride group of the title compound is reactive.

| Nucleophile | Reagent Class | Conditions | Product Class | Reference |

|---|---|---|---|---|

| Primary Amines | Aryl/Alkyl Sulfonyl Chlorides | Base (e.g., Pyridine, TEA) | N-Alkyl/Aryl Sulfonamides | cbijournal.com |

| Secondary Amines | Aryl/Alkyl Sulfonyl Chlorides | Base (e.g., Pyridine, TEA) | N,N-Dialkyl/Aryl Sulfonamides | rsc.org |

| α-Amino Acid Esters | Sulfonyl Chlorides | Microwave, Base | Sulfonamide-Amino Acid Conjugates | rsc.org |

Sulfonyl chlorides react with alcohols in the presence of a base (commonly pyridine) to yield sulfonate esters. youtube.comyoutube.com This reaction, often termed sulfonylation, effectively converts the alcohol into a good leaving group (a sulfonate), but in this context, it serves to form a stable sulfonate ester linkage. libretexts.org The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride, with subsequent loss of a chloride ion and deprotonation by the base. youtube.comyoutube.com The formation of the sulfonate ester proceeds with retention of configuration if the alcohol has a stereocenter. youtube.com This reaction provides a method to tether the quinazoline scaffold to molecules bearing a hydroxyl group.

Table 3: General Formation of Sulfonate Esters from Sulfonyl Chlorides This table illustrates the general reaction for which the 6-sulfonyl chloride group of the title compound is reactive.

| Nucleophile | Reagent Class | Conditions | Product Class | Reference |

|---|---|---|---|---|

| Primary Alcohols | Tosyl Chloride | Pyridine | Alkyl Tosylates | youtube.com |

| Secondary Alcohols | Mesyl Chloride | Pyridine | Alkyl Mesylates | youtube.com |

| Phenols | Toluenesulfonyl Chloride | Base | Aryl Sulfonates | researchgate.net |

Formation of Sulfones

The sulfonyl chloride moiety at the C6 position serves as a precursor for the synthesis of sulfones. Sulfones are a class of organosulfur compounds characterized by a sulfonyl group connected to two carbon atoms. The synthesis of sulfones from this compound can be achieved through established methods for sulfonyl chloride reactivity. wikipedia.org

One primary method is the Friedel-Crafts-type reaction with electron-rich aromatic or heteroaromatic compounds. wikipedia.orgorgsyn.org In this reaction, a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), activates the sulfonyl chloride for electrophilic attack on an aromatic ring, leading to the formation of a diaryl sulfone. wikipedia.org

Another significant route involves the reaction of the sulfonyl chloride with organometallic reagents, such as Grignard reagents (R-MgX) or organocuprates. This approach allows for the formation of a C-S bond, yielding sulfones with a variety of alkyl or aryl substituents.

Table 1: Synthesis of Sulfones from this compound

| Reactant Type | Example Reactant | Product Type | General Conditions |

|---|---|---|---|

| Aromatic Compound | Benzene (B151609), Toluene | Diaryl Sulfone | Lewis Acid (e.g., AlCl₃) |

| Organometallic Reagent | Phenylmagnesium bromide | Alkyl/Aryl Sulfone | Anhydrous ether solvent |

| Organometallic Reagent | Alkyl Grignard Reagent | Alkyl/Aryl Sulfone | Anhydrous ether solvent |

Reactions with Unsaturated Compounds (e.g., Alkenes, Alkynes, Aromatics)

The sulfonyl chloride group of this compound can react with various unsaturated compounds, including alkenes, alkynes, and aromatics, through several pathways. magtech.com.cn

Reactions with Alkenes and Alkynes : Sulfonyl chlorides can undergo addition reactions with alkenes and alkynes. These transformations can proceed via radical or ionic mechanisms. For instance, in the presence of a suitable initiator or under photochemical conditions, a radical addition can occur. A notable reaction is chlorosulfonylation, where both the sulfonyl group and the chlorine atom add across the double or triple bond. nih.gov This reaction provides access to β-chloro sulfones, which are versatile synthetic intermediates.

Reactions with Aromatics : As mentioned in the formation of sulfones (Section 5.2.3), the most common reaction with aromatic compounds is the Friedel-Crafts sulfonylation. wikipedia.orgorgsyn.org This electrophilic aromatic substitution reaction forges a new carbon-sulfur bond, linking the quinazoline core to another aromatic system via a sulfone bridge. The reaction's efficiency is typically highest with electron-rich aromatic substrates.

Table 2: Reactions of the Sulfonyl Chloride Group with Unsaturated Compounds

| Unsaturated Reactant | Reaction Type | Product |

|---|---|---|

| Alkene (e.g., Styrene) | Radical Addition | β-Chloro-β-phenylethyl-6-sulfonyl quinazoline |

| Alkene | Chlorosulfonylation | β-Chloroalkyl-6-sulfonyl quinazoline |

| Alkyne | Addition Reaction | β-Chlorovinyl-6-sulfonyl quinazoline |

| Aromatic (e.g., Anisole) | Friedel-Crafts Sulfonylation | 4-Methoxyphenyl-6-sulfonyl quinazoline |

Selective and Tandem Functionalization Strategies

The presence of two distinct electrophilic sites on this compound allows for sophisticated synthetic strategies involving selective or sequential reactions. The ability to functionalize the C4 and C6 positions independently is crucial for creating complex molecular derivatives.

Sequential Reactions at C4 and C6 Positions

Achieving selective functionalization hinges on the differential reactivity of the C4-chloro and C6-sulfonyl chloride groups. The C4 position of a quinazoline ring is known to be highly susceptible to nucleophilic aromatic substitution (SNAr), particularly with amine nucleophiles. nih.govnih.gov Similarly, sulfonyl chlorides are highly reactive towards nucleophiles. The outcome of a competitive reaction depends on the nucleophile, base, and reaction conditions.

Drawing parallels from structurally related di-electrophilic systems like 4,6-dichloro-2-(methylsulfonyl)pyrimidine, it is possible to control the site of reaction. researchgate.net For example, anilines and secondary aliphatic amines in the presence of a weak base tend to selectively displace the chlorine atom at C4 via an SNAr mechanism. researchgate.net In contrast, stronger nucleophiles or different reaction conditions might favor reaction at the sulfonyl chloride group.

A typical sequential strategy would involve:

First Functionalization : Reaction with a specific nucleophile under conditions that favor substitution at one site (e.g., SNAr at C4 with an aniline in the presence of a mild base).

Second Functionalization : The resulting mono-substituted product is then subjected to a second set of conditions to react the remaining electrophilic site (e.g., reaction of the C6-sulfonyl chloride with a primary amine to form a sulfonamide).

This stepwise approach allows for the controlled and directional introduction of different substituents at the C4 and C6 positions.

Table 3: Illustrative Sequential Functionalization Strategy

| Step | Position Targeted | Reagent/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | C4-Cl | Aniline, weak base (e.g., NaHCO₃), solvent (e.g., EtOH), reflux | 4-(Phenylamino)quinazoline-6-sulfonyl chloride |

| 2 | C6-SO₂Cl | Benzylamine, base (e.g., Et₃N), solvent (e.g., CH₂Cl₂), room temp. | N-(Benzyl)-4-(phenylamino)quinazoline-6-sulfonamide |

Orthogonal Protection and Deprotection Strategies

Orthogonal protection is a powerful strategy that involves the use of protecting groups that can be removed under specific conditions without affecting other functional groups in the molecule. bham.ac.uk In the context of this compound, this approach can be used to temporarily mask one reactive site while the other is being functionalized.

A plausible strategy involves the initial conversion of the highly reactive sulfonyl chloride group into a more stable sulfonamide. Many sulfonamides are chemically robust and can withstand a variety of reaction conditions, effectively "protecting" the C6 position.

For example:

Protection : The C6-sulfonyl chloride is reacted with a specific amine (e.g., ammonia (B1221849) or a primary amine) to form a stable sulfonamide.

Functionalization : The C4-chloro group of the resulting 6-sulfonamido-quinazoline derivative is then reacted with a desired nucleophile via an SNAr reaction.

Deprotection (Optional) : If necessary for subsequent transformations, the sulfonamide group can sometimes be cleaved, although this often requires harsh conditions. More commonly, the sulfonamide itself is the desired final functionality or is further modified.

This strategy ensures that the nucleophile intended for the C4 position does not inadvertently react at the C6 position. The choice of the amine for the sulfonamide formation is critical, as it determines the stability of the protecting group and the conditions required for its potential removal.

Table 4: Orthogonal Protection Concept

| Step | Action | Position | Reagent Example | Resulting Group |

|---|---|---|---|---|

| 1 | Protection | C6 | Ammonia (NH₃) | Sulfonamide (-SO₂NH₂) |

| 2 | Functionalization | C4 | Nucleophile (e.g., morpholine) | C4-Morpholinyl |

| 3 | Deprotection | C6 | (If required) | Sulfonic acid (after hydrolysis) |

Design and Synthesis of Novel Derivatives from 4 Chloroquinazoline 6 Sulfonyl Chloride

Exploration of Diverse Substitution Patterns

The synthetic utility of 4-chloroquinazoline-6-sulfonyl chloride lies in the differential reactivity of its two key functional groups. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr), while the sulfonyl chloride group at the C6 position readily undergoes reaction with nucleophiles to form sulfonamides. mdpi.comiupac.org

The substitution at the 4-position of the quinazoline (B50416) ring is well-documented. mdpi.comscispace.com Numerous studies report that reactions with various nucleophiles, such as anilines, benzylamines, and aliphatic amines, consistently show regioselectivity for this C4 position. mdpi.com This reaction is a cornerstone for creating 4-aminoquinazoline derivatives. mdpi.com The process is often facilitated by a base, like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction. mdpi.com Microwave irradiation has also been employed to accelerate these reactions, allowing for the rapid synthesis of 4-anilinoquinazoline (B1210976) libraries from a range of anilines, including those with electron-donating or electron-withdrawing groups. nih.gov

Concurrently, the sulfonyl chloride moiety (-SO₂Cl) at the C6 position is a highly reactive group for the synthesis of sulfonamides. It reacts efficiently with primary and secondary amines to yield the corresponding sulfonamide derivatives. iupac.org This reaction is typically robust and high-yielding. The ability to introduce a wide array of amines at this position allows for extensive diversification of the quinazoline core.

This differential reactivity enables a modular approach to synthesis. One can selectively react one site while leaving the other intact for a subsequent transformation, or react both sites simultaneously or sequentially with different nucleophiles to create a vast array of substitution patterns.

| Reactive Site | Nucleophile Type | Resulting Functional Group | Reaction Type | Significance |

|---|---|---|---|---|

| C4-Chloro | Primary/Secondary Amines (e.g., anilines, aliphatic amines) | 4-Aminoquinazoline | Nucleophilic Aromatic Substitution (SNAr) | Core reaction for creating many biologically active quinazolines. nih.govmdpi.com |

| C6-Sulfonyl Chloride | Primary/Secondary Amines | Sulfonamide | Nucleophilic Acyl Substitution | Introduces the sulfonamide moiety, a key pharmacophore. nih.goviupac.org |

| C4-Chloro & C6-Sulfonyl Chloride | Two different amines (sequentially) | 4-Amino-6-sulfonamidoquinazoline | Sequential SNAr and Nucleophilic Acyl Substitution | Generates highly functionalized, complex derivatives. |

Scaffold Hybridization and Privileged Structures

Scaffold hybridization is a powerful strategy in medicinal chemistry that involves combining two or more pharmacophores or privileged structures into a single molecule. nih.gov The goal is to create hybrid compounds that may exhibit enhanced activity, novel mechanisms of action, or an improved pharmacological profile compared to the individual components. The quinazoline ring is considered a quintessential privileged structure due to its prevalence in compounds targeting a wide range of receptors and enzymes, most notably as inhibitors of protein kinases like EGFR. nih.govresearchgate.net

The this compound molecule is an exemplary starting point for scaffold hybridization. By combining the recognized quinazoline core with the well-established sulfonamide pharmacophore, researchers have synthesized novel quinazoline-sulfonamide hybrids. nih.govnih.gov In these designs, the quinazoline portion acts as a central scaffold, while the sulfonamide moiety can be tailored to interact with specific biological targets. nih.gov For example, research has been conducted on the synthesis of hybrid molecules that incorporate a planar quinazoline ring with a functionalized branch at position 4, which in turn accommodates a sulfonamide group. nih.gov This approach aims to merge the structural features of both moieties to create a single, potent molecular framework. nih.govnih.gov

| Core Scaffold | Hybridized Moiety | Resulting Hybrid Class | Rationale |

|---|---|---|---|

| Quinazoline | Sulfonamide | Quinazoline-Sulfonamide Hybrids | Combines two established pharmacophores to explore potential synergistic effects, particularly for anticancer applications. nih.govnih.gov |

| 4-Anilinoquinazoline | Various Heterocycles | Anilinoquinazoline-Heterocycle Hybrids | Builds upon the known EGFR-inhibiting 4-anilinoquinazoline scaffold by adding other functional groups to enhance potency or target different enzymes. nih.govresearchgate.net |

Strategies for Diversity-Oriented Synthesis

Diversity-Oriented Synthesis (DOS) is an approach that aims to generate collections of structurally diverse small molecules, in contrast to target-oriented synthesis which focuses on producing a single, predetermined compound. nih.govresearchgate.net DOS is crucial for exploring vast regions of chemical space to identify novel chemical probes for biological systems or to discover new drug leads. scispace.commdpi.com The strategy often employs pluripotent starting materials that can be guided down different reaction pathways to yield a variety of molecular skeletons. scispace.com

This compound is an ideal substrate for DOS due to its two chemically distinct and reactive handles. This allows for a "build/couple/pair" strategy where the core scaffold (build) can be reacted with various building blocks (couple) to generate a large library of compounds. mdpi.com For instance, a library of amines can be reacted with the sulfonyl chloride group, followed by a reaction of a different library of nucleophiles at the C4-chloro position. This combinatorial approach can rapidly produce a large and diverse set of quinazoline derivatives.

The strategic application of DOS with this starting material allows for the systematic exploration of structure-activity relationships. By varying the substituents at both the C4 and C6 positions, chemists can fine-tune the properties of the resulting molecules to optimize their interaction with a biological target. This approach moves beyond traditional library synthesis by focusing not just on substituent diversity but also on generating skeletal diversity when possible. scispace.com The use of efficient, often microwave-assisted, reaction protocols further enables the high-throughput generation of these compound libraries. nih.gov

Mechanistic Investigations of Quinazoline Sulfonyl Derivatives

Reaction Mechanism Elucidation in Synthesis

The synthesis of quinazoline-sulfonyl derivatives involves a series of complex and fascinating reaction mechanisms. Understanding these pathways is crucial for the efficient and targeted production of these medicinally important compounds. Key mechanistic aspects include the formation of sulfonamides, the construction of the quinazoline (B50416) ring system, and its subsequent functionalization.

Radical Intermediates in Sulfonamide Formation

The conversion of a sulfonyl chloride, such as 4-chloroquinazoline-6-sulfonyl chloride, to a sulfonamide is a cornerstone reaction in the synthesis of this class of compounds. While traditionally viewed as a simple nucleophilic substitution, recent studies have shed light on the potential involvement of radical intermediates, particularly under specific reaction conditions. researchgate.netthieme-connect.com

The formation of sulfonamides from sulfonyl chlorides typically involves the reaction of the sulfonyl chloride with an amine in the presence of a base. researchgate.net However, alternative methods utilizing radical pathways are emerging. For instance, the reduction of certain benzenesulfonyl chlorides can proceed through a stepwise mechanism involving an intermediate radical anion. researchgate.net In some cases, the reaction of a sulfonyl chloride with a source of sulfur dioxide, like potassium metabisulfite (B1197395) (K2S2O5), can generate a sulfonyl radical. thieme-connect.comrsc.org This radical can then participate in subsequent coupling reactions to form the desired sulfonamide. thieme-connect.com

Visible-light-activated, redox-neutral conditions have also been developed to generate sulfonyl radicals from sulfonyl chlorides for the synthesis of sulfonamides. rsc.org These modern synthetic strategies offer advantages over classical methods, which often require harsh reagents like chlorosulfonic acid. thieme-connect.com The involvement of radical intermediates provides an alternative mechanistic pathway that can be harnessed for the synthesis of complex sulfonamide structures under milder conditions. rsc.orgnih.gov

Cyclization Pathways and Tautomerism

The quinazoline core itself is constructed through various cyclization strategies. These reactions often involve the formation of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) ring. A common approach is the reaction of an anthranilic acid derivative with a source of carbon and nitrogen, such as formamide. nih.gov The mechanism proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring system. organic-chemistry.org

Numerous metal-catalyzed and metal-free methods have been developed to facilitate this cyclization. organic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.netnih.govmarquette.edu For example, ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines proceeds via an imine intermediate, which then undergoes cyclization and dehydrogenation to yield the quinazoline product. marquette.edu Copper-catalyzed domino reactions of 2-halobenzamides with nitriles also provide a pathway to quinazolinones through a sequence of nucleophilic addition and intramolecular SNAr reaction. organic-chemistry.org

An important characteristic of quinazoline derivatives, particularly quinazolinones, is the existence of lactam-lactim tautomerism. nih.gov The 4(3H)-quinazolinone form is in equilibrium with its tautomeric 4-hydroxyquinazoline (B93491) form. This equilibrium is significant as it influences the reactivity of the molecule. For instance, chlorination of 4(3H)-quinazolinone with reagents like phosphorus oxychloride proceeds because the reaction can occur on the lactim tautomer, allowing for the substitution of the hydroxyl group. nih.gov

SNAr Mechanisms in Quinazoline Functionalization

The functionalization of the 4-chloroquinazoline (B184009) scaffold, a key feature of this compound, predominantly occurs via a Nucleophilic Aromatic Substitution (SNAr) mechanism. researchgate.net This reaction is fundamental for introducing a wide variety of substituents at the C4 position, which is crucial for the biological activity of many quinazoline-based inhibitors.

The SNAr mechanism is a two-step process:

Addition of the Nucleophile: A nucleophile, typically an amine, attacks the electron-deficient C4 carbon of the quinazoline ring. This carbon is activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent nitrogen atom (N3) and the sulfonyl chloride group at the C6 position. This addition step breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion (the leaving group), resulting in the substituted quinazoline product. researchgate.net

The presence of strong electron-withdrawing groups on the quinazoline ring is essential to stabilize the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction. researchgate.netyoutube.com The reaction of 4-chloroquinazoline with nucleophiles like aniline (B41778) and hydrazine (B178648) has been studied as a model system to understand the intricacies of this mechanism, including the role of the solvent and potential intramolecular hydrogen bonding. researchgate.net This pathway is a reliable and widely used method for synthesizing diverse libraries of 4-substituted quinazoline derivatives for drug discovery. organic-chemistry.orgnih.gov

Molecular Interactions and Target Binding Mechanisms (e.g., Kinases, Microtubules)

Quinazoline-sulfonyl derivatives exert their biological effects by interacting with specific macromolecular targets within the cell. The quinazoline scaffold serves as a versatile framework for designing inhibitors that can bind to the active sites of enzymes like kinases or interfere with the dynamics of structural proteins such as tubulin. nih.govmdpi.com

Kinase Binding Site Interactions (e.g., ABL kinase, EGFR)

The quinazoline core is a privileged scaffold for the development of protein kinase inhibitors. nih.govnih.govmdpi.com Many of these inhibitors, including those derived from this compound, function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. mdpi.comnih.govekb.eg

Epidermal Growth Factor Receptor (EGFR) Interactions: Quinazoline-based inhibitors like Gefitinib (B1684475) and Erlotinib are well-known EGFR inhibitors. nih.gov Their binding mechanism involves key interactions within the ATP binding site:

The N1 atom of the quinazoline ring typically forms a crucial hydrogen bond with the backbone NH of a conserved methionine residue (Met793 in EGFR) in the hinge region of the kinase. nih.gov

The N3 atom can form a water-mediated hydrogen bond with a threonine residue (Thr790). nih.gov

The anilino group at the C4 position extends into a hydrophobic pocket, forming van der Waals interactions. mdpi.com

The sulfonyl group, often part of a larger substituent, can form additional hydrogen bonds or hydrophobic interactions, further anchoring the inhibitor in the active site and contributing to its potency and selectivity. nih.govekb.eg

Molecular docking studies on quinazoline sulfonamide derivatives have confirmed their ability to bind to the ATP-binding site of EGFR, inhibiting its activity. nih.gov

ABL Kinase Interactions: Quinazoline derivatives have also been developed as inhibitors of ABL kinase, a key target in chronic myeloid leukemia. nih.govnih.gov Molecular docking studies of styrylquinazolines have shown that they can bind to different conformational states of ABL kinase. nih.govnih.gov The binding mode often mimics that of other ATP-competitive inhibitors, with the quinazoline core interacting with the hinge region and other substituents exploring adjacent hydrophobic pockets. The specific substitution pattern on the quinazoline ring dictates the affinity and selectivity for the target kinase. nih.gov

Table 1: Key Interactions of Quinazoline-Based Kinase Inhibitors

| Kinase Target | Quinazoline Moiety Interaction | Key Amino Acid Residues | Reference |

| EGFR | H-bond from N1 to backbone NH | Met793 (Hinge Region) | nih.gov |

| EGFR | Water-mediated H-bond from N3 | Thr790 | nih.gov |

| ABL | Hinge region binding | T315 (Gatekeeper) | nih.gov |

Microtubule Polymerization Inhibition

Beyond kinase inhibition, certain quinazoline derivatives have been identified as potent inhibitors of microtubule polymerization. nih.govnih.gov Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential for cell division, making them an attractive target for anticancer drugs. researchgate.netresearchgate.net

Quinazoline-based compounds can disrupt microtubule dynamics by binding to the colchicine (B1669291) binding site on β-tubulin. nih.gov This binding prevents the polymerization of tubulin into microtubules. The consequences of this inhibition within the cell are significant:

Disruption of the microtubule network. researchgate.net

Failure to form a proper mitotic spindle during cell division. researchgate.net

Arrest of the cell cycle in the G2/M phase, ultimately leading to apoptosis (programmed cell death). nih.govresearchgate.net

For example, certain 2-styrylquinazolin-4(3H)-ones and quinazoline-4-tetrahydroquinoline derivatives have demonstrated potent tubulin polymerization inhibitory activity. nih.govnih.gov The co-crystal structure of one such inhibitor with tubulin confirmed its binding at the colchicine site, elucidating the precise molecular interactions responsible for its activity. nih.gov The quinazoline ring and its substituents make critical contacts within this pocket, preventing the conformational changes required for tubulin to incorporate into a growing microtubule.

Table 2: Effects of Quinazoline Derivatives on Microtubule Dynamics

| Compound Type | Mechanism of Action | Cellular Effect | Reference |

| 2-Styrylquinazolin-4(3H)-ones | Inhibition of tubulin polymerization | Mitotic arrest | nih.gov |

| Quinazoline-4-tetrahydroquinolines | Binding to colchicine site on β-tubulin | G2/M phase arrest, Apoptosis | nih.gov |

| Tetrahydroquinoxaline sulfonamides | Inhibition of tubulin polymerization, Disruption of mitotic spindle | G2/M phase arrest | researchgate.net |

Cell Cycle Modulation Mechanisms

Quinazoline-based compounds, including those hybridized with sulfonamides, are well-documented for their ability to interfere with the normal progression of the cell cycle in cancer cells, leading to arrest at specific checkpoints. nih.govnih.gov This disruption is a key component of their antiproliferative activity.

Research has demonstrated that various quinazoline derivatives can induce cell cycle arrest at different phases, most notably the G1 and G2/M phases. bohrium.comnih.govmdpi.com For instance, a novel series of quinazoline derivatives was shown to cause cell cycle arrest at the G2/M phase in MGC-803 gastric cancer cells. mdpi.com In another study, certain quinazolinone-benzenesulfonamide hybrids were found to cause an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis, in MCF-7 breast cancer cells. nih.gov Similarly, some quinazoline-sulfonamide derivatives have been reported to arrest the cell cycle in the G1 phase in MCF-7 cells. bohrium.com

The mechanism behind this cell cycle arrest often involves the modulation of key regulatory proteins. For example, some quinazolinone derivatives have been identified as potent inhibitors of cyclin-dependent kinases CDK4/6, which are crucial for the G1 phase progression. nih.gov Inhibition of these kinases prevents the phosphorylation of the retinoblastoma protein (pRb), thereby blocking the release of E2F transcription factors required for the synthesis of proteins necessary for the S phase. nih.gov Furthermore, the tumor suppressor protein p53 plays a significant role. Some quinazoline-based compounds can reactivate mutant p53, leading to the upregulation of p21, a potent CDK inhibitor, which in turn enforces cell cycle arrest. nih.gov

The specific phase of cell cycle arrest can be influenced by the chemical structure of the derivative and the type of cancer cell being targeted. The table below summarizes findings on cell cycle modulation by various quinazoline-sulfonamide derivatives.

| Compound/Derivative | Cell Line | Effect on Cell Cycle | Key Molecular Targets |

| Quinazolinone-benzenesulfonamide hybrids (Compounds 6 and 10) | MCF-7 (Breast Cancer) | Accumulation in sub-G1 phase | - |

| Quinazoline-sulfonamide derivatives (Compounds 4d and 4f) | MCF-7 (Breast Cancer) | Arrest at G1 phase | - |

| Quinazoline derivative (Compound 18) | MGC-803 (Gastric Cancer) | Arrest at G2/M phase | - |

| Quinazolinone derivative (Compound 5d) | MCF-7 (Breast Cancer) | Arrest at G1 phase | CDK4/6 |

| Quinazoline-based compound (CP-31398) | Various | Cell cycle arrest | Mutant p53 |

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Quinazoline-sulfonyl derivatives have been shown to trigger this process in cancer cells through multiple intricate pathways. nih.govnih.gov The evasion of apoptosis is a critical characteristic of most cancer cells, making the development of drugs that can initiate this process a significant therapeutic strategy. nih.gov

The apoptotic activity of these derivatives is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov Several studies have confirmed that these compounds can modulate the expression of key proteins involved in these pathways.

A common mechanism involves the regulation of the B-cell lymphoma-2 (Bcl-2) family of proteins, which are central to the intrinsic apoptotic pathway. Research on novel sulphonamide-bearing methoxyquinazolinone derivatives demonstrated that the most potent compounds downregulated the expression of the anti-apoptotic protein Bcl-2. nih.gov Concurrently, they increased the expression of the pro-apoptotic protein Bax (Bcl-2-like protein 4). nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.

Caspases, a family of cysteine proteases, are the primary executioners of apoptosis. Various quinazoline-sulfonamide derivatives have been shown to activate these enzymes. For example, certain quinazolinone–benzenesulfonamide hybrids were found to activate caspases 3, 8, and 9 in HCT-116 colon cancer cells. nih.gov The activation of caspase-9 is indicative of the intrinsic pathway, while the activation of caspase-8 points to the involvement of the extrinsic pathway. nih.gov Further studies have shown that some derivatives can increase the levels of cleaved PARP (Poly (ADP-ribose) polymerase), a key substrate of executioner caspases like caspase-3, providing further evidence of apoptosis induction. mdpi.com

The tumor suppressor protein p53 is also critically involved in the apoptotic mechanisms of these compounds. Some quinazoline derivatives can restore the normal function of mutant p53, inducing the p53-dependent intrinsic apoptotic pathway. nih.gov Molecular docking studies have further illuminated these interactions, suggesting that certain quinazoline-sulfonamide compounds can fit into the active site of Bcl-2, thereby inhibiting its anti-apoptotic function. bohrium.com

The table below presents a summary of the apoptotic effects of selected quinazoline-sulfonyl derivatives.

| Compound/Derivative | Cell Line | Apoptotic Effect | Molecular Mechanism |

| Sulphonamide-bearing methoxyquinazolinones (Compounds 6 and 10) | MCF-7 (Breast Cancer) | Increased early and late apoptosis | Downregulation of Bcl-2; Upregulation of p53, Bax, and caspase-7. nih.gov |

| Quinazoline-sulfonamide derivatives (Compounds 4d and 4f) | MCF-7 (Breast Cancer) | Induction of apoptosis | Activation of the apoptotic cell death pathway; Interaction with Bcl-2. bohrium.com |

| Quinazoline derivative (Compound 18) | MGC-803 (Gastric Cancer) | Induction of apoptosis | Downregulation of Bcl-2 and Mcl-1; Upregulation of Bax and cleaved PARP. mdpi.com |

| Quinazolinone–benzenesulfonamide derivative | HCT-116 (Colon Cancer) | Induction of apoptosis | Activation of caspases 3, 8, and 9. nih.gov |

Computational and Theoretical Studies

Quantum Chemical Calculations on Reactivity and Basicity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of molecules. For 4-chloroquinazoline (B184009) derivatives, DFT has been employed to investigate their reactivity and basicity, which are crucial for predicting their behavior in chemical reactions and biological systems.

Theoretical studies on quinazoline (B50416) derivatives reveal that the distribution of electron density, as calculated by methods like DFT, can predict the most likely sites for nucleophilic or electrophilic attack. For instance, DFT calculations can elucidate the reactivity of the C2 and C4 positions of the quinazoline ring. It has been shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline (B46505) has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack. mdpi.com This is a key factor in the regioselectivity of substitution reactions.